![molecular formula C14H17Cl2NO4 B111203 (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid CAS No. 114873-12-0](/img/structure/B111203.png)
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
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Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, also known as (R)-TBCPA, is a synthetic organic compound that has found multiple applications in scientific research. It is a chiral compound, meaning it has two non-superimposable mirror images, and is used in the synthesis of various other compounds. The compound has been studied extensively due to its unique properties and potential applications in a variety of fields. In
Scientific Research Applications
Synthesis of Amide Derivatives
This compound can be used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .
Antimicrobial Activity
Some of the synthesized amide derivatives showed antimicrobial activity . They were found to be active against Microsporum gypsuem and Candida albicans . A few of the compounds also showed antibacterial activities .
Antioxidant Activity
The resultant compounds were screened for antioxidant activity . Some of them showed good activity for DPPH scavenging and ABTS assay methods . Others had moderate activity .
Metal Chelating Activity
Some amide compounds act as metal chelating ligands with Fe2+ ions . This property could be useful in various chemical and biological applications.
Peptide Synthesis
“Boc-2,4-dichloro-D-phenylalanine” is used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis .
Research and Laboratory Use
This compound is used in various research and laboratory settings . Its specific applications can vary widely depending on the nature of the research.
Mechanism of Action
Pharmacokinetics
Some properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, suggesting it may not be actively pumped out of cells . It is predicted to inhibit CYP2C19 and CYP2C9, which are important enzymes in drug metabolism .
properties
IUPAC Name |
(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWBXFRQWMWHO-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181196 |
Source
|
Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | |
CAS RN |
114873-12-0 |
Source
|
Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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